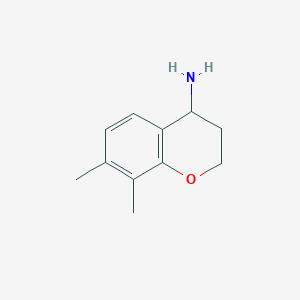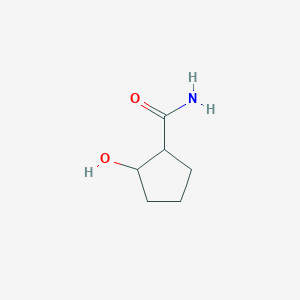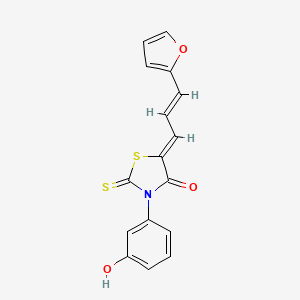![molecular formula C20H21ClNO4+ B12118610 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with 8-chloro-3,1-benzoxazin-2,4-dione under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine: Shares a similar benzoxazinone core but with different substituents.
8-chloro-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one: Another related compound with a similar structure but different functional groups.
Uniqueness
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21ClNO4+ |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C20H21ClNO4/c1-13-7-5-8-14(2)18(13)25-12-4-3-11-22-17-15(9-6-10-16(17)21)19(23)26-20(22)24/h5-10,16H,3-4,11-12H2,1-2H3/q+1 |
InChI Key |
AALNGSHCKZXMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCC[N+]2=C3C(C=CC=C3C(=O)OC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


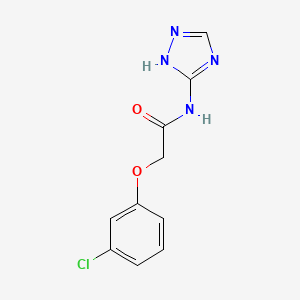


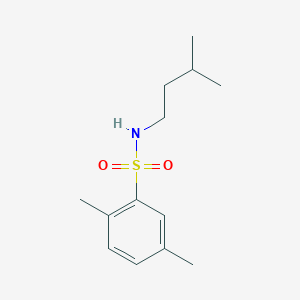

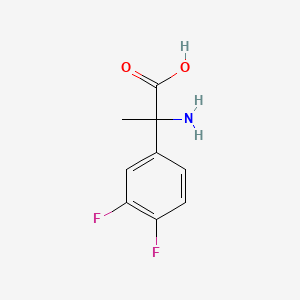
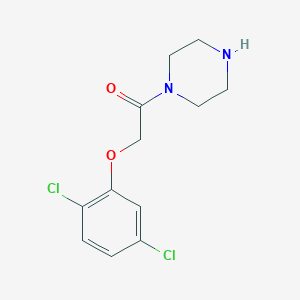
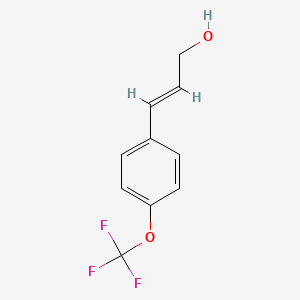


![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
